molecular formula C19H25N3O3 B2557859 1-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(3-phenylpropyl)urea CAS No. 1903739-59-2

1-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(3-phenylpropyl)urea

Cat. No. B2557859
CAS RN: 1903739-59-2
M. Wt: 343.427
InChI Key: MVAAGBZNVRELLF-UHFFFAOYSA-N
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Description

1-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(3-phenylpropyl)urea is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as MP-10 and has been found to have various biochemical and physiological effects. In

Scientific Research Applications

Chemical Reactions and Synthesis

1-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(3-phenylpropyl)urea, as a pyrimidine derivative, has been involved in various chemical reactions and syntheses. For example, similar pyrimidine derivatives have been used in the synthesis of tetrahydropyrimidine-5-carboxylates and their metal chelating effects (Sujayev et al., 2016). Another study demonstrated the synthesis of similar compounds through the reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate (Yamanaka et al., 1979).

Pharmacological Potential

Compounds structurally related to 1-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(3-phenylpropyl)urea have shown potential in pharmacological research. For instance, diaryl ureas with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting their potential as anticancer agents (Feng et al., 2020). Additionally, urea derivatives have been evaluated for enzyme inhibition, revealing their potential in biochemical research (Mustafa et al., 2014).

Chemical Properties and Behavior

Studies on compounds with similar chemical structures have provided insights into their chemical properties and behavior. For example, the phototransformation of chlorimuron-ethyl, a compound with a related structure, in aqueous solutions has been investigated, providing valuable information on the stability and degradation pathways of such compounds (Choudhury & Dureja, 1996).

properties

IUPAC Name

1-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-15-13-17(25-2)14-18(23)22(15)12-11-21-19(24)20-10-6-9-16-7-4-3-5-8-16/h3-5,7-8,13-14H,6,9-12H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAAGBZNVRELLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)NCCCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3-(3-phenylpropyl)urea

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